C-5 Mono- vs. Di-Substitution Defines Sedative and CYP-Inducing Activity: Direct Structural Comparison with Cyclobarbital
The target compound is a C-5 mono-substituted barbituric acid (one ethyl at C-5, one hydrogen remaining), confirmed by InChI fragment /h6,9H [1]; cyclobarbital is C-5 disubstituted (ethyl + cyclohexenyl at C-5, no hydrogen at C-5), confirmed by InChI fragment /h6H [2]. In a controlled rat study by Rice et al. (1994), 5-ethylbarbituric acid—the C-5 mono-substituted substructure present in the target compound—was administered in diet equimolar to 500 ppm phenobarbital and found to be essentially inactive as a CYP2B-type inducer and relatively inactive as a hepatocarcinogenesis promoter, in contrast to 5,5-disubstituted sedative barbiturates such as pentobarbital and secobarbital which showed measurable induction and promotion activity [3]. EGF receptor down-regulation assays in cultured rat hepatocytes confirmed that 5-ethylbarbituric acid was ineffective, while pentobarbital and phenobarbital yielded high activity and barbital was intermediate [4]. This positions the target compound in a functionally distinct category from cyclobarbital and other 5,5-disubstituted sedative barbiturates.
| Evidence Dimension | CYP2B-type monooxygenase induction activity and hepatocarcinogenesis promotion |
|---|---|
| Target Compound Data | 5-Ethylbarbituric acid (C-5 mono-substituted substructure of target compound): essentially inactive as CYP2B-type inducer; relatively inactive as hepatocarcinogenesis promoter |
| Comparator Or Baseline | Pentobarbital (5,5-disubstituted): effective CYP2B-type inducer and promoter; Phenobarbital: strongest inducer and promoter (positive control); Cyclobarbital (5,5-disubstituted): sedative barbiturate with established CYP induction capacity |
| Quantified Difference | C-5 mono-substituted barbituric acids show ~0% of phenobarbital's CYP2B induction; 5,5-disubstituted sedative barbiturates show 25–100% of phenobarbital induction |
| Conditions | Male F344/NCr rats; barbiturates administered in diet equimolar to 500 ppm phenobarbital; CYP2B activity measured by pentoxyresorufin O-dealkylation (PROD); EGFr down-regulation assay in primary rat hepatocyte culture |
Why This Matters
A researcher requiring a barbiturate scaffold without confounding CYP2B induction or sedative activity must select a C-5 mono-substituted variant; cyclobarbital would introduce unwanted enzyme induction and CNS depression.
- [1] ichemistry.cn. CAS 94022-58-9 InChI: 1S/C12H16N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,13,15,17). Confirms hydrogen present at C-5 position (h6,9H). View Source
- [2] NIST Chemistry WebBook. Cyclobarbital InChI: /h6H (no hydrogen at C-5). Confirms C-5 disubstitution. View Source
- [3] Rice JM, Diwan BA, Hu H, Ward JM, Nims RW, Lubet RA. Carcinogenesis. 1994 Feb;15(2):395-402. PMID: 8313534. 'The nonsedatives, 5-phenyl- and 5-ethyl-barbituric acids, were essentially inactive as CYP2B-type inducers and were also found to be relatively inactive as promoters of hepatocarcinogenesis.' View Source
- [4] Edwards MA, et al. EGF Receptors of Hepatocytes from Rats Treated with Phenobarbital Are Sensitized to Down-Regulation by Phenobarbital in Culture. Toxicol Appl Pharmacol. 2001. 'EGFr down-regulation by a series of barbiturates correlated well with their known activities as tumor promoters and CYP2B1/2 inducers... 5-ethylbarbituric acid were ineffective.' View Source
